molecular formula C27H47N B1195651 Cholesterylamine CAS No. 2126-93-4

Cholesterylamine

Cat. No.: B1195651
CAS No.: 2126-93-4
M. Wt: 385.7 g/mol
InChI Key: YGPZWPHDULZYFR-DPAQBDIFSA-N
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Description

Cholesterylamine is a bile acid sequestrant, which means it binds bile acids in the gastrointestinal tract to prevent their reabsorption. This compound is a strong ion exchange resin, capable of exchanging its chloride anions with anionic bile acids in the gastrointestinal tract, thereby binding them strongly in the resin matrix .

Biochemical Analysis

Biochemical Properties

Cholesterylamine plays a crucial role in biochemical reactions by binding to bile acids in the gastrointestinal tract. This binding prevents the reabsorption of bile acids, leading to their excretion in the feces . The primary biomolecules that this compound interacts with are bile acids, which are synthesized from cholesterol in the liver . The interaction between this compound and bile acids is facilitated by the quaternary ammonium groups on the resin, which exchange chloride anions with the anionic bile acids .

Cellular Effects

This compound affects various types of cells and cellular processes. By binding to bile acids, this compound reduces the reabsorption of these acids, leading to a decrease in cholesterol levels in the blood . This reduction in cholesterol levels can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the liver increases the conversion of cholesterol to bile acids to compensate for the loss, which can affect the expression of genes involved in cholesterol metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming a resin that acts as a bile acid sequestrant . The resin exchanges its chloride anions with the anionic bile acids present in the gastrointestinal tract, forming a strong resin matrix . This binding interaction prevents the reabsorption of bile acids, leading to their excretion in the feces. As a result, the liver converts more cholesterol into bile acids to maintain normal levels, thereby lowering plasma cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the continuous use of this compound can lead to a sustained reduction in cholesterol levels and an increase in bile acid excretion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces cholesterol levels without significant adverse effects . At higher doses, toxic or adverse effects such as gastrointestinal discomfort and nutrient malabsorption may occur . The threshold effects observed in these studies indicate that careful dosage management is essential to maximize the benefits of this compound while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to bile acid metabolism. By binding to bile acids in the gastrointestinal tract, this compound prevents their reabsorption and promotes their excretion . This process leads to an increase in the conversion of cholesterol to bile acids in the liver, which helps to lower plasma cholesterol levels . The enzymes and cofactors involved in this pathway include cholesterol 7α-hydroxylase, which catalyzes the rate-limiting step in bile acid synthesis .

Transport and Distribution

This compound is transported and distributed within the gastrointestinal tract. It interacts with bile acids in the intestines, forming an insoluble complex that is excreted in the feces . The transporters and binding proteins involved in this process include bile acid transporters, which facilitate the movement of bile acids within the gastrointestinal tract . This compound’s localization and accumulation are primarily within the intestines, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the gastrointestinal tract, where it binds to bile acids . The activity and function of this compound are influenced by its localization within the intestines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the desired resin structure .

Industrial Production Methods: Industrial production of cholesterylamine involves large-scale polymerization reactors where styrene and divinylbenzene are polymerized in the presence of a catalyst. The resulting polymer is then treated with a quaternary ammonium compound to introduce the functional groups necessary for bile acid sequestration .

Chemical Reactions Analysis

Types of Reactions: Cholesterylamine primarily undergoes ion exchange reactions. It can exchange its chloride anions with anionic bile acids in the gastrointestinal tract. This process does not involve typical chemical reactions like oxidation, reduction, or substitution .

Common Reagents and Conditions: The ion exchange process occurs under physiological conditions in the gastrointestinal tract. The primary reagent involved is the bile acid, which interacts with the quaternary ammonium groups on the this compound resin .

Major Products: The major product of the ion exchange reaction is an insoluble complex of this compound and bile acids, which is excreted in the feces .

Scientific Research Applications

Cholesterylamine has a wide range of applications in scientific research:

Mechanism of Action

Cholesterylamine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract. The resin is a strong anion exchange resin, allowing it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract and form a strong resin matrix. This process results in the excretion of bile acids in the feces, thereby reducing the enterohepatic circulation of bile acids and promoting the conversion of cholesterol to bile acids in the liver .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPZWPHDULZYFR-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943681
Record name Cholest-5-en-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-93-4
Record name Cholesterylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesterylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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